molecular formula C17H23ClFN3O2 B5292015 N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5292015
M. Wt: 355.8 g/mol
InChI Key: BDIOPZHFJRQKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as CFDP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the family of piperidine-based compounds and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to act as a sigma-1 receptor agonist. By binding to the sigma-1 receptor, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide may modulate intracellular calcium signaling and enhance the release of certain neurotransmitters, such as dopamine and serotonin. This could lead to the activation of various signaling pathways that may have neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the enhancement of neurotrophic factor release, and the inhibition of apoptosis. These effects may contribute to the potential therapeutic benefits of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its potential neuroprotective and neuroregenerative effects. However, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more potent and selective sigma-1 receptor agonists, and the exploration of its potential use in other fields, such as cancer research. Further studies are needed to fully understand the pharmacological properties of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide and its potential as a therapeutic agent.

Synthesis Methods

N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process, which involves the reaction of 3-chloro-4-fluoroaniline with diethyl malonate to form the corresponding diethyl 2-(3-chloro-4-fluorophenyl) malonate. The intermediate is then cyclized with sodium ethoxide to yield N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide.

Scientific Research Applications

N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Recent studies have shown that N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the modulation of neurotransmitter release, calcium signaling, and cellular survival. Sigma-1 receptor agonists have been investigated for their potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-13-5-6-15(19)14(18)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIOPZHFJRQKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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